molecular formula C15H18N2O4S B2407858 8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898435-94-4

8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2407858
CAS RN: 898435-94-4
M. Wt: 322.38
InChI Key: VLIWXVYBYCRRRA-UHFFFAOYSA-N
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Description

8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that has been synthesized using various methods and has shown promising results in various research applications. In

Scientific Research Applications

Anticancer Properties

The quinoline scaffold, including derivatives like our compound of interest, has been investigated for its anticancer activities. Researchers explore its potential as a chemotherapeutic agent, targeting cancer cells through various mechanisms. Further studies are needed to elucidate its precise mode of action and optimize its efficacy in cancer treatment .

Antimicrobial and Antibacterial Applications

Quinoline derivatives exhibit promising antimicrobial and antibacterial properties. Our compound could serve as a lead structure for developing novel antibiotics or antifungal agents. Researchers study its interactions with microbial enzymes and cell membranes to understand its antimicrobial potential .

Antiparasitic Activity

Given the global burden of parasitic diseases, compounds with antiparasitic properties are crucial. Investigations into the effects of our compound on protozoan parasites (such as Plasmodium spp. causing malaria) or helminths (such as Schistosoma spp.) could yield valuable insights for drug development .

Neuroprotective Effects

Quinoline derivatives have been explored for their neuroprotective properties. Our compound might offer neuroprotection against oxidative stress, inflammation, or neurodegenerative conditions. Researchers investigate its impact on neuronal cell lines and animal models .

Photoluminescent Materials

Certain quinoline derivatives exhibit photoluminescence, making them useful in optoelectronic applications. Our compound’s unique structure could contribute to the development of organic light-emitting diodes (OLEDs) or fluorescent sensors. Researchers study its emission properties and stability .

Synthetic Strategies and Medicinal Chemistry

The synthesis of 8-substituted quinolines, including our compound, is an active area of research. Scientists develop efficient protocols for their preparation, exploring diverse substituents (hydroxy, methoxy, amino, halogen). These synthetic strategies contribute to medicinal chemistry and drug discovery .

properties

IUPAC Name

6-morpholin-4-ylsulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c18-14-2-1-11-9-13(10-12-3-4-17(14)15(11)12)22(19,20)16-5-7-21-8-6-16/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIWXVYBYCRRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

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